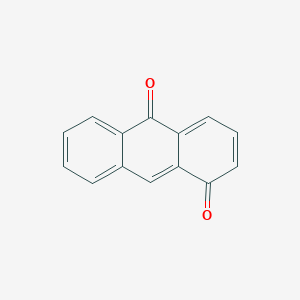

Anthracene-1,10-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Anthracene-1,10-dione, also known as anthraquinone, is an aromatic organic compound with the molecular formula C₁₄H₈O₂. It is a yellow, crystalline solid that is poorly soluble in water but soluble in hot organic solvents. This compound is widely used in the paper industry, the production of synthetic dyes, and crop protection .

Synthetic Routes and Reaction Conditions:

Oxidation of Anthracene: This method involves the oxidation of anthracene, typically using chromium (VI) as the oxidant.

Friedel-Crafts Reaction: This involves the reaction of benzene with phthalic anhydride in the presence of aluminum chloride (AlCl₃) to produce o-benzoylbenzoic acid, which is then cyclized to this compound.

Diels-Alder Reaction: This method uses naphthoquinone or benzoquinone as the dienophile and 1,3-butadiene as the diene.

Industrial Production Methods: The industrial production of this compound primarily relies on the oxidation of anthracene obtained from coal tar .

Types of Reactions:

Oxidation: this compound can be oxidized to form various derivatives.

Reduction: Reduction with copper yields anthrone.

Common Reagents and Conditions:

Oxidation: Chromium (VI) compounds.

Reduction: Copper.

Substitution: Sulfuric acid and sodium chlorate.

Major Products:

Dihydroanthraquinone (anthrahydroquinone): from hydrogenation.

Anthrone: from reduction with copper.

1-Chloroanthraquinone: from sulfonation and subsequent reaction with sodium chlorate.

Applications De Recherche Scientifique

Anthracene-1,10-dione has a wide range of applications in scientific research:

Chemistry: Used as a precursor for the synthesis of dyes and pigments.

Biology: Employed in the study of biological processes due to its ability to intercalate with DNA.

Medicine: Utilized in the development of chemotherapeutic agents such as mitoxantrone.

Industry: Applied in the paper industry as a digester additive to wood pulp.

Mécanisme D'action

Anthracene-1,10-dione exerts its effects through various mechanisms:

DNA Intercalation: It intercalates into DNA, causing crosslinks and strand breaks.

Topoisomerase Inhibition: It inhibits topoisomerase II, an enzyme responsible for uncoiling and repairing damaged DNA.

Oxidation-Reduction Reactions: It participates in single electron transfer reactions, oxidizing the reducing end of polysaccharides in pulp, thereby protecting it from alkaline degradation.

Comparaison Avec Des Composés Similaires

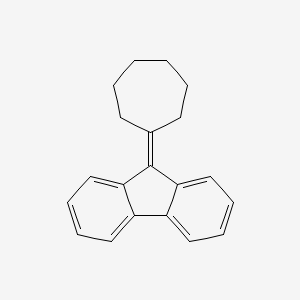

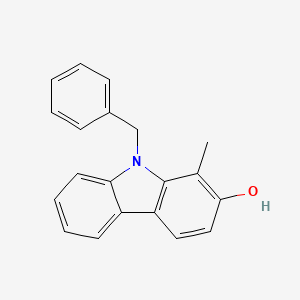

Anthracene: A precursor to anthracene-1,10-dione, consisting of three linearly fused benzene rings.

Phenanthrene: Another polycyclic aromatic hydrocarbon with a similar structure but different reactivity.

Naphthalene: A simpler polycyclic aromatic hydrocarbon with two fused benzene rings.

Uniqueness: this compound is unique due to its versatile applications in various fields, its ability to undergo a wide range of chemical reactions, and its significant role in industrial processes .

Propriétés

Numéro CAS |

61391-84-2 |

|---|---|

Formule moléculaire |

C14H8O2 |

Poids moléculaire |

208.21 g/mol |

Nom IUPAC |

anthracene-1,10-dione |

InChI |

InChI=1S/C14H8O2/c15-13-7-3-6-11-12(13)8-9-4-1-2-5-10(9)14(11)16/h1-8H |

Clé InChI |

KRLBTHCAZSDQCI-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C2C(=C1)C=C3C(=O)C=CC=C3C2=O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[(4,5-Dihydro-1H-imidazol-2-yl)sulfanyl]methyl}piperidine](/img/structure/B14586726.png)

![1-[(Oxo-lambda~4~-sulfanylidene)amino]-4-phenoxybenzene](/img/structure/B14586771.png)

![2-methoxy-10H-indolo[2,3-b][1,8]naphthyridine](/img/structure/B14586780.png)

![4,5-Dimethoxy-2-{[(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}benzoic acid](/img/structure/B14586784.png)